6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a compound that is an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized by the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .Molecular Structure Analysis
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields. The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 134.14 and is a solid at room temperature. It should be stored in a dry place .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Summary of the Application : Compounds with a pyrrolopyrazine scaffold, which includes 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . They have been isolated from various sources, including plants, microbes, soil, and marine life .
- Methods of Application or Experimental Procedures : The synthesis of these compounds often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .
- Results or Outcomes : The biological activities of these compounds vary depending on their structure. For instance, pyrrolo[1,2-a]pyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .
Neurological and Psychiatric Disorders Treatment
- Summary of the Application : Compounds similar to 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been used in the potential treatment or prevention of neurological and psychiatric disorders. These compounds act on M4 muscarinic acetylcholine receptors .
Synthetic Chemistry
- Summary of the Application : The compound is used in synthetic chemistry for the creation of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .
- Results or Outcomes : The products obtained have been demonstrated to give a 7-methylene derivative and fused tricyclic derivatives .
Oxidation Reactions
Treatment or Prevention of Neurological and Psychiatric Disorders
- Summary of the Application : Compounds similar to 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been used in the potential treatment or prevention of neurological and psychiatric disorders. These compounds act on M4 muscarinic acetylcholine receptors .
Direct Oxidation of Substituted Benzylpyridines and 2-Ethylpyridine
Safety And Hazards
properties
IUPAC Name |
6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAAIHGHIQWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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